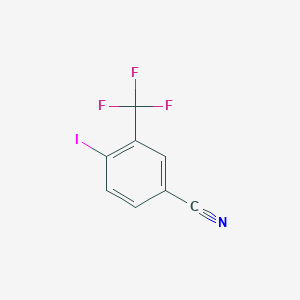

4-Iodo-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGNBOWOOHEOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627055 | |

| Record name | 4-Iodo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161320-00-9 | |

| Record name | 4-Iodo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iiodo-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional aromatic core, featuring an iodine atom, a nitrile group, and a trifluoromethyl group, provides a powerful platform for constructing complex molecular architectures.[1] The strategic placement of these functional groups imparts distinct electronic properties and offers multiple reaction sites for diversification. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring, while the iodo group serves as a prime handle for a variety of cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 161320-00-9 | [2] |

| Molecular Formula | C₈H₃F₃IN | [2][3] |

| Molecular Weight | 297.02 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 92-99 °C | [2][4] |

| Boiling Point | 271 °C (at 760 mmHg) | [4] |

| Density | 1.95 g/cm³ | [4][5] |

Spectroscopic Profile

The spectroscopic data are crucial for the identification and characterization of this compound and its derivatives.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a sharp and intense absorption peak for the nitrile (C≡N) stretch, typically appearing in the range of 2220-2240 cm⁻¹.[6] This is slightly lower than for saturated nitriles due to conjugation with the aromatic ring.[6] The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1200 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution on the benzene ring.

-

¹³C NMR : The carbon NMR will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR : The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a key identifier for trifluoromethylated aromatic compounds.[7]

-

-

Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 297, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Synthesis and Manufacturing

While multiple synthetic routes may exist, a common approach to synthesizing substituted benzonitriles involves multi-step processes that can include halogenation, cyanation, and trifluoromethylation reactions.[8] A plausible general pathway could involve the Sandmeyer reaction on a corresponding aniline precursor or a nucleophilic substitution on an appropriately substituted aryl halide. Given the specific substitution pattern, a route might start from 3-(trifluoromethyl)aniline, proceed through diazotization followed by iodination to form 1-iodo-3-(trifluoromethyl)benzene, and then a subsequent cyanation step.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for selective functionalization at its key positions. The trifluoromethyl and nitrile groups are strongly electron-withdrawing, which influences the reactivity of the aryl iodide in cross-coupling reactions.

Caption: Key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[9] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

1. Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl iodide with an organoboron compound (boronic acid or ester).[9][10] This is widely used to introduce new aryl or vinyl substituents.

-

Causality: The choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), and solvent system is critical for achieving high yields. The base is essential for the transmetalation step in the catalytic cycle.[9]

2. Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to internal alkynes.[11][12] It typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

-

Expert Insight: The Sonogashira coupling is invaluable for constructing rigid linkers in drug candidates or for synthesizing conjugated materials.[11] Careful control of reaction conditions, such as using an inert atmosphere, is often necessary to prevent the homocoupling of the alkyne (Glaser coupling).[11]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Transformations of the Nitrile Group

The nitrile group offers another point of diversification. It can be:

-

Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations are fundamental in drug development for converting a nitrile, often used as a stable synthetic handle, into functional groups that can modulate solubility or engage in hydrogen bonding with biological targets.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and advanced materials.[1]

-

Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This building block is used to synthesize inhibitors for various enzymes and modulators for receptors.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluoromethyl group can lead to more potent and stable herbicides, insecticides, and fungicides.[13]

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl and cyano groups make this molecule a valuable precursor for creating advanced materials like polymers and coatings with enhanced thermal stability and chemical resistance.[1][13]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area or a fume hood.[14][15]

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).

-

Storage: Store in a dry, well-ventilated place, sealed from moisture.[3]

Conclusion

This compound is a synthetically powerful and versatile building block. Its trifunctional nature allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, enables the rational design and efficient synthesis of novel and complex molecules with tailored properties for a wide range of applications.

References

-

This compound 96% . Sigma-Aldrich. [2]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro . Beilstein Journals. [7]

-

PubChem Compound Summary for CID 22625194, this compound . National Center for Biotechnology Information. [16]

-

This compound . BLD Pharm. [3]

-

Safety Data Sheet - 4-(Trifluoromethyl)benzonitrile . Fisher Scientific. [14]

-

Safety Data Sheet - 4-Fluoro-3-(trifluoromethyl)benzonitrile . Fisher Scientific. [15]

-

4-Iodo-2-(trifluoromethyl)benzonitrile . Chem-Impex. [1]

-

This compound . Chongqing Chemdad Co., Ltd. [4]

-

This compound . Alfa Chemistry. [5]

-

Sonogashira Coupling Reaction with Diminished Homocoupling . The Journal of Organic Chemistry. [11]

-

The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [13]

-

Sonogashira Coupling . Organic Chemistry Portal. [12]

-

Suzuki-Miyaura Cross Coupling Reaction . TCI Chemicals. [10]

-

Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. [6]

-

Preparation process of 4-amino-2-trifluoromethyl benzonitrile . Google Patents. [8]

-

Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole . Benchchem. [9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-碘-3-(三氟甲基)苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 161320-00-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound | C8H3F3IN | CID 22625194 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Iodo-3-(trifluoromethyl)benzonitrile CAS number 161320-00-9

An In-Depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS 161320-00-9)

Introduction: A Versatile Building Block in Modern Chemistry

This compound, identified by CAS Number 161320-00-9, is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a cyano (-C≡N) group, an iodo (-I) group, and a trifluoromethyl (-CF₃) group. This unique arrangement of electron-withdrawing groups and a reactive halogen makes it a powerful and versatile intermediate for the synthesis of complex molecular architectures.

The trifluoromethyl group is a crucial bioisostere in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] The aryl iodide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities. This guide provides an in-depth exploration of the compound's properties, reactivity, and applications, designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 161320-00-9 | [1][4][5][6] |

| Molecular Formula | C₈H₃F₃IN | [1][4][6] |

| Molecular Weight | 297.02 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 92-99 °C | [4][5] |

| Boiling Point | 270.9 °C at 760 mmHg | [6] |

| Density | 1.95 g/cm³ | [6] |

| SMILES String | FC(F)(F)c1cc(ccc1I)C#N | [4] |

| InChI Key | CDGNBOWOOHEOEK-UHFFFAOYSA-N | [4] |

Conceptual Synthesis Pathway

While specific, scaled-up manufacturing processes are often proprietary, a plausible synthetic route can be conceptualized from commercially available precursors based on established organic transformations. A logical approach would start from 2-(trifluoromethyl)aniline, leveraging diazotization followed by Sandmeyer and iodination reactions.

The rationale for this pathway is the reliable and regioselective nature of these transformations. Protecting the amine before iodination can prevent side reactions and improve yields, though direct iodination is also feasible. The Sandmeyer reaction is a classic and effective method for converting an aryl amine into a nitrile.

Caption: Conceptual workflow for the synthesis of the target compound.

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The true synthetic utility of this compound lies in the reactivity of its aryl-iodide bond. The carbon-iodine bond is the most reactive among aryl halides in palladium-catalyzed oxidative addition, enabling a wide array of cross-coupling reactions to be performed under relatively mild conditions.[7] This makes the molecule an ideal substrate for building molecular complexity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly biaryl structures common in pharmaceuticals.[8] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality in Protocol Design:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ is reduced in situ. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium center and promoting reductive elimination.

-

Base: A base like K₂CO₃ or Cs₂CO₃ is essential.[9] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.[9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

-

Add a degassed solvent mixture, such as Dioxane/H₂O (4:1).

-

Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[10][11] This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine.[10]

Causality in Protocol Design:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] Ligands like Xantphos or BINAP are effective because they facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[10][11]

-

Base: A non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[12] The base deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Representative Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.05 equiv).

-

Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the specified time (4-24 hours), monitoring by LC-MS.[11]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the residue by flash column chromatography.[11][12]

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and natural products.[7] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[7][13]

Causality in Protocol Design:

-

Palladium Catalyst: As in other cross-couplings, a Pd(0) species initiates the cycle by oxidative addition to the aryl iodide.

-

Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[14] This species is more reactive and readily undergoes transmetalation with the palladium complex, which is the rate-determining step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and also deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.

Caption: Interaction of Palladium and Copper cycles in Sonogashira coupling.

Representative Protocol: Sonogashira Coupling

-

To a reaction flask, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

-

Purge the flask with an inert gas.

-

Add an amine base/solvent such as triethylamine (Et₃N) or a mixture of THF and an amine.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the amine hydrochloride salt and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Agrochemicals

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[3] The -CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, and its high lipophilicity can improve cell membrane permeability.[2][15]

This compound is a precursor to a wide range of substituted benzonitriles that serve as key intermediates in the synthesis of bioactive molecules. For example:

-

Pharmaceuticals: The related compound, 4-Amino-3-(trifluoromethyl)benzonitrile, is a key building block for pharmaceuticals targeting neurological disorders, as well as for anti-inflammatory and anti-cancer agents.[2][15] The ability to install various amine, alkyl, or aryl groups at the 4-position via the protocols described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals: This scaffold is also used in the formulation of modern agrochemicals, where the trifluoromethyl group contributes to the potency of insecticides and herbicides.[2]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as acutely toxic if swallowed and requires careful handling to avoid exposure.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. | [4] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [4] |

| Storage Class | 11: Combustible Solids | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Dust mask type N95 (US) | [4] |

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[16][17] Work should be conducted in a well-ventilated chemical fume hood.

References

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. 161320-00-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 4-碘-3-(三氟甲基)苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 161320-00-9 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-3-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern organic synthesis. With a molecular weight of 297.02 g/mol , this compound serves as a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via a Sandmeyer-type reaction, explores its reactivity in pivotal cross-coupling reactions, and discusses its application in the development of therapeutic agents, such as kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this trifluoromethylated scaffold.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound, CAS No. 161320-00-9, is a bifunctional reagent that strategically combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of an aryl iodide and a nitrile.[3]

The electron-withdrawing nature of both the trifluoromethyl and nitrile moieties influences the electronic properties of the benzene ring, while the iodo group provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes it an invaluable precursor for creating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4]

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 297.02 g/mol | [3][5][6] |

| Molecular Formula | C₈H₃F₃IN | [3][5][6] |

| CAS Number | 161320-00-9 | [3][5][6] |

| Appearance | Solid | [7] |

| Melting Point | 92-99 °C | [3][7][8] |

| Boiling Point | 271 °C | [5][8] |

| Density | 1.95 g/cm³ | [5][8] |

| SMILES | FC(F)(F)c1cc(ccc1I)C#N | [3][7] |

| InChI Key | CDGNBOWOOHEOEK-UHFFFAOYSA-N | [3][7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the nitrile. A characteristic splitting pattern (e.g., doublet of doublets, triplets) will arise from the coupling between the aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display signals for the eight unique carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon of the nitrile group (C≡N) will be found around δ 115-120 ppm, and the carbon bonded to iodine (C-I) will be significantly shielded, appearing further upfield in the aromatic region.

-

¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).

-

IR (KBr, cm⁻¹): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. The spectrum will also feature bands corresponding to C-F stretching (around 1100-1350 cm⁻¹) and aromatic C-H and C=C stretching.

Synthesis of this compound

The most logical and industrially scalable route to this compound is a two-step process starting from the commercially available 3-(trifluoromethyl)aniline. The process involves the formation of the nitrile via cyanation of a diazonium salt, followed by iodination. A more direct route is the diazotization of 4-amino-3-(trifluoromethyl)benzonitrile.

Conceptual Synthesis Pathway

The synthesis hinges on the Sandmeyer reaction, a robust method for converting an aromatic amino group into a variety of functionalities, including halides and nitriles, via a diazonium salt intermediate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on well-established Sandmeyer reaction methodologies and is designed for robust execution.

Materials:

-

4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~4 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Potassium Iodide (KI, 1.5 eq)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-(trifluoromethyl)benzonitrile in a mixture of water and concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The starting material should dissolve to form the hydrochloride salt.

-

Dissolve sodium nitrite in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained below 5 °C. The addition rate should be controlled to prevent excessive evolution of nitrous fumes.

-

Self-Validation Checkpoint: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). Quench any significant excess with a small amount of urea.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in a minimal amount of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution at room temperature with stirring. Vigorous evolution of nitrogen gas will occur.

-

Causality Insight: The diazonium group (N₂⁺) is an excellent leaving group. The iodide ion acts as a nucleophile, displacing the nitrogen gas to form the stable aryl iodide.

-

After the initial effervescence subsides, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently warm to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[11]

-

Reactivity and Synthetic Applications

The true value of this compound lies in its capacity to undergo a variety of high-yield transformations, primarily palladium-catalyzed cross-coupling reactions. The aryl iodide bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal substrate for reactions like Suzuki and Sonogashira couplings.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. echemi.com [echemi.com]

4-Iodo-3-(trifluoromethyl)benzonitrile synthesis and discovery

An In-Depth Technical Guide to the Synthesis and Significance of 4-Iodo-3-(trifluoromethyl)benzonitrile

Introduction: A Versatile Building Block in Modern Chemistry

This compound (CAS No. 161320-00-9) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a benzene ring substituted with a nitrile (-CN), an iodine (-I), and a trifluoromethyl (-CF₃) group. This unique combination of functionalities makes it an exceptionally valuable building block.

The trifluoromethyl group is a key pharmacophore in modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3] Simultaneously, the iodine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of intricate molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further adding to the compound's synthetic utility.[4] This guide provides a detailed exploration of the most prominent synthetic route to this compound, the underlying chemical principles, and its role in advanced chemical synthesis.

Core Synthetic Strategy: The Sandmeyer Reaction

The most reliable and widely employed method for the synthesis of this compound is a modification of the classic Sandmeyer reaction.[5][6] This venerable transformation, discovered by Traugott Sandmeyer in 1884, provides a robust pathway to convert aromatic primary amines into aryl halides via the formation of a diazonium salt intermediate.[5][7] The synthesis logically begins with 4-amino-3-(trifluoromethyl)benzonitrile, transforming the amino group into the target iodo functionality.

The overall process is a two-stage, one-pot synthesis:

-

Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.

-

Iodination: The displacement of the diazonium group with an iodide anion. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step typically does not require a copper(I) catalyst.[6]

Caption: Synthetic pathway from amine to iodo-compound via a diazonium intermediate.

Mechanistic Insights and Rationale for Experimental Choices

Why the Sandmeyer Route? Direct iodination of 3-(trifluoromethyl)benzonitrile is not a viable strategy. The nitrile and trifluoromethyl groups are strongly deactivating, making the aromatic ring resistant to electrophilic aromatic substitution. Furthermore, directing the incoming electrophile (iodine) specifically to the desired position (para to the nitrile and meta to the trifluoromethyl group) would be exceptionally challenging. The Sandmeyer reaction circumvents this by starting with the amino group already in the correct position, which is then cleanly replaced.

The Critical Role of Temperature in Diazotization The formation of the aryl diazonium salt is the cornerstone of this synthesis. It is prepared by treating the starting amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.

The reaction must be conducted at low temperatures (typically 0-5 °C) for a crucial reason: aryl diazonium salts are thermally unstable. Above this temperature range, the diazonium group (-N₂⁺) can readily decompose, leading to the evolution of nitrogen gas (N₂) and the formation of undesired side products, most notably phenols from reaction with water. This would significantly reduce the yield of the target aryl iodide.[8]

Iodination without Copper Catalysis The displacement of the diazonium group with iodide is a favorable process that proceeds readily upon the addition of an iodide salt, such as potassium iodide (KI). The iodide ion is a sufficiently strong nucleophile to attack the diazonium salt, leading to the formation of the C-I bond and the release of nitrogen gas. This step is often referred to as a Sandmeyer-type reaction but is distinct in that it does not necessitate the copper(I) catalyst required for the introduction of chloride, bromide, or cyanide.[6]

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Amino-3-(trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

10% Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt:

-

In a flask equipped with a magnetic stirrer, cautiously add 1.0 equivalent of 4-amino-3-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry is formed.

-

In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine slurry, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The solution should become a clear, reddish-brown color.[4][8]

-

-

Iodination Reaction:

-

In a separate, larger flask, dissolve 1.5 equivalents of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution from the previous step to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

-

Physicochemical Properties and Data

The final product is typically a solid at room temperature. Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 161320-00-9 | [9] |

| Molecular Formula | C₈H₃F₃IN | [9] |

| Molecular Weight | 297.02 g/mol | [9] |

| Appearance | Solid | [9] |

| Melting Point | 92-99 °C | [9][10] |

Conclusion: Discovery through Utility

While there is no single seminal paper detailing the "discovery" of this compound, its value was uncovered through its application in synthetic programs aimed at creating novel bioactive compounds. It is a quintessential example of a "building block" chemical, whose importance is defined by its utility in constructing more complex, high-value molecules. Its trifluoromethylated and iodinated benzonitrile scaffold provides a robust and versatile platform for medicinal chemists and material scientists to innovate, making it a cornerstone intermediate in the ongoing search for new drugs and advanced materials.

References

- Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.

- Sigma-Aldrich. (n.d.). This compound.

- NIH National Library of Medicine. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Thermo Fisher Scientific. (n.d.). Sandmeyer Reaction.

- Benchchem. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- Sigma-Aldrich. (n.d.). This compound 96%.

- BLD Pharm. (n.d.). 161320-00-9 | this compound.

- Fisher Scientific. (n.d.). 4-Iodo-2-(trifluoromethyl)benzonitrile, 97%.

- Dabos. (n.d.). 4-IODO-3(TRIFLUOROMETHYL)BENZONITRILE 5G.

- NIH National Library of Medicine. (n.d.). This compound.

- FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?.

- Sigma-Aldrich. (n.d.). This compound 96%.

- Benchchem. (n.d.). 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. 161320-00-9|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Page loading... [guidechem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-Iodo-3-(trifluoromethyl)benzonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-3-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky, lipophilic iodine atom and a strongly electron-withdrawing trifluoromethyl group, suggests its potential as a key building block for novel therapeutics and functional materials. Despite its commercial availability and use in synthesis, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain as of the date of this guide. This document serves as a comprehensive technical guide for researchers, outlining the theoretical importance, a detailed experimental workflow for determining its crystal structure, and a predictive analysis of its potential solid-state properties based on structurally related compounds.

Introduction: The Rationale for Structural Elucidation

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a regulatory requirement and is critical for formulation development. In the context of this compound, the interplay between the nitrile (-C≡N), trifluoromethyl (-CF₃), and iodo (-I) functional groups is expected to give rise to a unique set of intermolecular interactions, such as halogen bonding and dipole-dipole interactions. Elucidating the precise nature of these interactions is paramount for:

-

Rational Drug Design: Understanding the conformational preferences and intermolecular interactions of this scaffold can inform the design of more potent and selective inhibitors for various biological targets. The nitrile group, for instance, is a known pharmacophore that can act as a hydrogen bond acceptor.[1]

-

Materials Science: The electronic properties conferred by the trifluoromethyl and iodo substituents make this and related benzonitriles attractive for applications in organic electronics, such as in the development of materials with thermally activated delayed fluorescence (TADF).

-

Polymorph Screening: The potential for multiple crystalline forms (polymorphism) is high in such multi-functionalized molecules. A definitive crystal structure is the first step in identifying and characterizing different polymorphs, each of which may have distinct properties.

Physicochemical Properties

While the full crystallographic data is not yet available, key physicochemical properties of this compound have been reported by various suppliers. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₃IN | [2] |

| Molecular Weight | 297.02 g/mol | [2] |

| CAS Number | 161320-00-9 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 92-99 °C | [2][3] |

Proposed Experimental Workflow for Crystal Structure Determination

The determination of the single-crystal structure of this compound requires a systematic approach, from material sourcing and crystallization to X-ray diffraction and data analysis. The following protocol is a self-validating system designed to yield high-quality crystallographic data.

Material Purification and Crystallization

The causality behind this initial step is that crystalline purity is a prerequisite for obtaining single crystals suitable for diffraction. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

-

Procurement and Purity Assessment: Obtain this compound from a reputable commercial source.[2][3] Assess the purity of the bulk material using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Recrystallization Screening:

-

Dissolve small aliquots of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at their boiling points to achieve saturation.

-

Employ slow cooling of the saturated solutions to room temperature, followed by further cooling to 4°C. .

-

Alternatively, employ slow evaporation techniques at room temperature.

-

Utilize co-solvent systems (e.g., ethanol/water, dichloromethane/hexane) to fine-tune solubility and promote crystal growth.

-

-

Crystal Selection: Under a polarized light microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is in the range of 0.1 to 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the atomic arrangement in a crystalline solid. The choice of X-ray source and temperature is critical for obtaining high-resolution data.

Protocol:

-

Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it to 100 K in a stream of nitrogen gas. The cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

-

Data Collection:

-

Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data using a series of omega and phi scans. Ensure high redundancy and completeness of the data.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities of the reflections.

-

Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.

-

Structure Solution and Refinement

The final step involves converting the diffraction data into a 3D model of the crystal structure.

Protocol:

-

Structure Solution: Determine the space group from the systematic absences in the diffraction data. Solve the structure using direct methods or Patterson methods, which will reveal the positions of the heavier atoms (iodine).

-

Structure Refinement:

-

Locate the remaining non-hydrogen atoms from the difference Fourier map.

-

Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

The refinement is complete when the residual factors (R1, wR2) and the goodness-of-fit are minimized, and the difference Fourier map is featureless.

-

-

Validation and Deposition: Validate the final structure using software such as PLATON. Deposit the crystallographic information file (CIF) into a public database like the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.

Sources

4-Iodo-3-(trifluoromethyl)benzonitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Iodo-3-(trifluoromethyl)benzonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents available data, and offers a detailed protocol for empirical solubility determination.

Introduction

This compound, with CAS Number 161320-00-9, is a halogenated aromatic nitrile.[1] Its molecular structure, featuring a polar nitrile group, a lipophilic trifluoromethyl group, and a heavy iodine atom, results in a unique solubility profile that is critical for its application in organic synthesis, reaction kinetics, and purification processes. Understanding its behavior in various organic solvents is paramount for optimizing experimental conditions and ensuring reproducible results.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of this compound possesses distinct regions that influence its interaction with different types of solvents:

-

Benzonitrile Core: The aromatic ring is generally nonpolar and contributes to solubility in nonpolar solvents. The nitrile group (-C≡N) is highly polar and capable of dipole-dipole interactions, favoring solubility in polar aprotic solvents.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule, enhancing solubility in nonpolar and weakly polar solvents.

-

Iodine Atom (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially halogen bonding, which can influence solubility in a range of solvents.

Given these features, it is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents. A related isomer, 4-iodo-2-(trifluoromethyl)benzonitrile, is described as being slightly soluble in water and slightly soluble in chloroform and ethyl acetate.[3][4]

Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, a qualitative assessment and comparison with structurally similar compounds can provide valuable guidance. The following table summarizes the expected solubility based on general principles of organic chemistry.[5]

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | The polar nitrile group will interact favorably with the polar aprotic solvent molecules. |

| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the nitrile group and DMF are expected. | |

| Dimethyl sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | Moderate | The polar nitrile group can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule may limit high solubility. |

| Water | Low | The large nonpolar surface area of the molecule is expected to lead to poor solvation by water molecules. An isomer is noted to be slightly soluble in water.[3] | |

| Nonpolar | Hexane, Toluene | Moderate to Low | The aromatic ring and trifluoromethyl group will favor interaction with nonpolar solvents, but the polar nitrile group will disfavor it. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity. |

| Chloroform | High | Similar to DCM, chloroform is expected to be a good solvent. An isomer shows slight solubility in chloroform.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.[6][7]

Materials and Equipment

-

This compound (solid, assay 96%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for determining compound solubility.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8][9]

Conclusion

References

- Determination of Solubility Class. (n.d.). Retrieved from a general chemistry lab manual resource outlining solubility testing procedures.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry resource describing solubility experiments.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry resource on the principles of solubility.

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

Sources

- 1. This compound 96 161320-00-9 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. 4-IODO-2-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 101066-87-9 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: Unveiling the Molecular Signature of a Key Synthetic Building Block

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Iodo-3-(trifluoromethyl)benzonitrile

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a nitrile, an iodo, and a trifluoromethyl group, makes it a versatile intermediate for introducing these crucial moieties into larger, more complex molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. This guide provides a detailed examination of two primary spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the characterization of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the analytical approach and the robust interpretation of the resulting spectra, ensuring both scientific integrity and practical utility for researchers in the field.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential before any analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₃IN | [1][2] |

| Molecular Weight | 297.02 g/mol | [1][2] |

| Appearance | Solid, white to light yellow crystal powder | [1][3] |

| Melting Point | 92-99 °C | [1][2][4] |

| CAS Number | 161320-00-9 | [1][2] |

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds within them to stretch or bend. This technique is therefore exceptionally powerful for identifying the functional groups present in a sample. For this compound, IR spectroscopy serves as a rapid and reliable method to confirm the presence of its key nitrile and trifluoromethyl moieties, as well as its aromatic nature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

While traditional KBr pellet methods are effective, the modern standard for solid samples is ATR-FTIR due to its speed, ease of use, and minimal sample preparation.

Causality and Trustworthiness: The choice of ATR is deliberate. It eliminates the need for grinding and pressing pellets, which can introduce atmospheric moisture (showing broad O-H stretches) and potential inconsistencies. The protocol is self-validating as a background spectrum is taken immediately before the sample, ensuring that any atmospheric (e.g., CO₂) or instrumental variations are computationally removed from the final spectrum.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or ethanol) and allow it to fully evaporate.

-

Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient environment and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Consistent pressure is key to reproducible absorbance intensities.

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000–400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, retract the press arm, and carefully clean the sample from the crystal surface using the method described in Step 2.

IR Spectrum Interpretation

The IR spectrum of this compound is dominated by several key absorption bands that confirm its structure. The interpretation relies on comparing observed frequencies with established correlation tables for similar functional groups[5][6].

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Expected Appearance |

| ~2230 cm⁻¹ | C≡N (Nitrile) Stretch | A sharp, strong intensity band. The position is characteristic of an aromatic nitrile[7][8]. Its high frequency and sharp nature make it a definitive marker for the nitrile group. |

| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | Multiple weak to medium bands. These are characteristic of sp² C-H bonds on the benzene ring[5]. |

| ~1600-1450 cm⁻¹ | Aromatic C=C Ring Stretch | Several bands of varying intensity. These absorptions confirm the presence of the aromatic skeleton. |

| ~1320 cm⁻¹ | C-F Symmetric Stretch | A very strong and prominent band, characteristic of the CF₃ group. |

| ~1180-1140 cm⁻¹ | C-F Asymmetric Stretches | Two very strong and broad bands. The high intensity of C-F bonds makes the trifluoromethyl group one of the most easily identifiable features in the spectrum. |

| ~800-900 cm⁻¹ | Aromatic C-H Out-of-Plane Bend | The position of these bands can sometimes hint at the substitution pattern of the aromatic ring. |

| ~600-500 cm⁻¹ | C-I Stretch | A weak to medium intensity band in the far-IR region. This absorption can be difficult to observe on some standard mid-IR spectrometers. |

Workflow Visualization: IR Analysis

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the precise molecular weight of the compound and structural details derived from its fragmentation pattern. For this compound, Electron Ionization (EI) is the most common and informative method.

Theoretical Principles of EI-MS

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•)[9]. The m/z of this ion directly corresponds to the molecular weight of the compound. The high energy of EI imparts significant internal energy to the molecular ion, causing it to fragment into smaller, characteristic ions. This fragmentation follows predictable chemical pathways, allowing for the piecing together of the molecule's structure[10][11].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze a pure, solid sample, it is typically dissolved in a volatile solvent and introduced via a Gas Chromatograph (GC), which ensures only the pure analyte enters the ion source.

Causality and Trustworthiness: Using a GC inlet ensures sample purity and vaporization into the gas phase, a prerequisite for EI. The protocol's integrity is maintained by running a solvent blank first to ensure the system is clean and by using a well-established ionization energy (70 eV) that yields standardized, reproducible fragmentation patterns comparable to library data.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., ~1 mg/mL).

-

System Preparation: Run a solvent blank injection to verify that the GC column and MS source are free from contaminants.

-

Method Setup:

-

GC: Set an appropriate temperature program. A simple ramp (e.g., start at 100°C, ramp at 20°C/min to 250°C) is usually sufficient for a pure sample.

-

MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-350, to ensure capture of both the molecular ion and all significant fragments.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the solvent from the analyte. As the analyte peak elutes from the column and enters the MS, the instrument will record the mass spectrum across the peak.

-

Data Analysis: Extract the mass spectrum from the center of the analyte's chromatographic peak. Identify the molecular ion and analyze the major fragment ions.

Mass Spectrum Interpretation: Fragmentation Pathway

The mass spectrum will provide a definitive molecular weight and a rich fragmentation pattern that confirms the connectivity of the molecule.

Expected Key Ions:

| m/z Value | Ion Identity | Fragmentation Pathway | Significance |

| 297 | [C₈H₃F₃IN]⁺• (M⁺•) | Molecular Ion | Confirms the molecular weight of the compound. Its presence is expected due to the stabilizing aromatic ring. |

| 170 | [C₈H₃F₃N]⁺ | [M - I]⁺ | Loss of an iodine radical (•I). This is a very common and favorable cleavage for iodoaromatic compounds, often leading to a prominent peak[12]. |

| 228 | [C₇H₃IN]⁺• | [M - CF₃]⁺• | Loss of a trifluoromethyl radical (•CF₃). The C-C bond cleavage is a common fragmentation route[13]. |

| 271 | [C₈H₃F₃I]⁺ | [M - CN]⁺ | Loss of a nitrile radical (•CN). |

| 143 | [C₇H₃F₃]⁺ | [M - I - HCN]⁺ | Subsequent loss of HCN from the [M - I]⁺ fragment. |

| 127 | [I]⁺ | I⁺ | The presence of a peak at m/z 127 corresponding to the iodine cation can also be observed[12]. |

Visualization: Predicted EI-MS Fragmentation

Caption: Primary fragmentation pathways for this compound under EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive characterization of this compound. IR spectroscopy offers rapid confirmation of the essential nitrile and trifluoromethyl functional groups, while GC-MS provides an exact molecular weight and a detailed fragmentation map that validates the entire molecular structure. The methodologies and interpretative frameworks presented in this guide are designed to be both scientifically rigorous and practically applicable, empowering researchers to confidently verify the identity and purity of this important chemical intermediate in their drug discovery and development pipelines.

References

-

Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. Wiley Online Library. [Link]

-

a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... ResearchGate. [Link]

-

Infrared Absorption Spectra of Benzonitrile and its Monodeuterated Derivatives: Tentative Assignment of Fundamentals. ResearchGate. [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Benzene, 1-iodo-4-(trifluoromethyl)-. PubChem. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Massachusetts Lowell. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Benzonitrile. NIST WebBook. [Link]

-

Topic 3: Mass Spectrometry (MS). CHEMISTRY 1000. [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. 4-碘-3-(三氟甲基)苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-碘-3-(三氟甲基)苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-IODO-2-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 101066-87-9 [m.chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Iodo-3-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of 4-Iodo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into the determination of its fundamental physical properties: the melting and boiling points.

Introduction: The Significance of Trifluoromethylated Benzonitriles in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] Benzonitrile derivatives, in turn, are versatile building blocks in organic synthesis, providing a reactive handle for the construction of complex molecular architectures.[3] this compound, with its unique arrangement of iodo, trifluoromethyl, and nitrile functionalities, represents a valuable precursor for the synthesis of novel therapeutic agents.[3][4]

Accurate determination of the melting and boiling points of such intermediates is critical. These physical constants are not merely benchmarks of identity; they are crucial indicators of purity. In the context of drug development, even minor impurities can have significant implications for downstream reactions and the safety and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

The physical characteristics of this compound are summarized in the table below. It is crucial to distinguish this compound from its isomers, such as 4-Iodo-2-(trifluoromethyl)benzonitrile, as their physical properties differ significantly.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 5-Cyano-2-iodobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)iodobenzene | [5][6] |

| CAS Number | 161320-00-9 | [5][6] |

| Molecular Formula | C₈H₃F₃IN | [5] |

| Molecular Weight | 297.02 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 92-99 °C | [5][7] |

| Boiling Point | 271 °C | [5] |

| Density | 1.95 g/cm³ | [5] |

Note: The melting point is often reported as a range, which can be indicative of the sample's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound.

Experimental Determination of Melting Point